Azetidin-3-yl acetate hydrochloride

説明

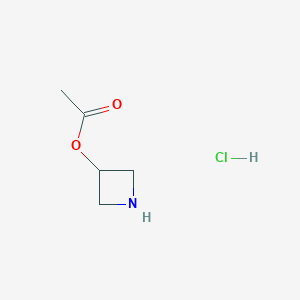

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

azetidin-3-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-4(7)8-5-2-6-3-5;/h5-6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZWYSVWWFCTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620883 | |

| Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118972-95-5 | |

| Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidin-3-yl acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Azetidin 3 Yl Acetate Hydrochloride and Analogous Azetidine Derivatives

Retrosynthetic Disconnections and Strategic Planning for Azetidin-3-yl Acetate (B1210297) Hydrochloride

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. scispace.comscripps.eduyoutube.comresearchgate.net For azetidin-3-yl acetate hydrochloride, the primary strategic disconnections focus on the formation of the strained four-membered azetidine (B1206935) ring and the installation of the acetate and hydrochloride functionalities.

A key disconnection involves breaking the C-O bond of the acetate ester, leading back to azetidin-3-ol (B1332694) and acetyl chloride or acetic anhydride. The hydrochloride salt can be conceptually removed, leading to the free base, azetidin-3-yl acetate. Further disconnection of the azetidine ring itself presents several strategic possibilities. One common approach is to disconnect a C-N bond, which points towards a cyclization reaction of a γ-amino alcohol or a γ-haloamine. researchgate.net Alternatively, a [2+2] cycloaddition strategy can be envisioned, combining an imine and a suitable two-carbon component. rsc.org

Construction of the Azetidine Core Precursors

The synthesis of the azetidine ring is a central challenge in the preparation of this compound and its analogs. The inherent ring strain of the four-membered system, approximately 25.4 kcal/mol, makes its construction non-trivial. rsc.org

Synthesis of Azetidin-3-one (B1332698) and its N-Protected Forms.nih.govrsc.orgnih.govmagtech.com.cnacs.orgrsc.org

Azetidin-3-one is a versatile intermediate for the synthesis of 3-substituted azetidines, including azetidin-3-ol, the direct precursor to azetidin-3-yl acetate. The carbonyl group at the 3-position allows for a wide range of functionalization reactions. Due to the reactivity of the azetidine nitrogen, it is often necessary to use a protecting group during the synthesis and subsequent manipulations. Common protecting groups include benzhydryl, benzyl, and various carbamates.

The most prevalent method for constructing the azetidine ring is through intramolecular cyclization, which involves the formation of a C-N bond. rsc.org This is typically achieved by the reaction of a γ-amino alcohol or a γ-haloamine under basic conditions. researchgate.net The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. rsc.org

Another powerful cyclization strategy involves the ring expansion of aziridines. For instance, the reaction of propargylic aziridines with organoboron compounds can lead to the formation of (Z)-alkylidene azetidines through a rare 4-exo-dig cyclization. acs.org Additionally, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as lanthanum triflate, provides a regioselective route to functionalized azetidines. nih.gov

| Cyclization Strategy | Description | Key Features |

| Intramolecular Nucleophilic Substitution | A nitrogen nucleophile displaces a leaving group on a γ-carbon. | Common, versatile, can be stereoselective. |

| Ring Expansion of Aziridines | Propargylic aziridines can undergo gold-catalyzed ring expansion. | Leads to specific isomers like (Z)-alkylidene azetidines. acs.org |

| Intramolecular Aminolysis of Epoxides | Lewis acid-catalyzed ring-opening of an epoxide by an amine. | Regioselective and tolerates various functional groups. nih.gov |

The reduction of readily available azetidin-2-ones, also known as β-lactams, is a widely used method for the synthesis of azetidines. acs.orgresearchgate.net This approach is advantageous due to the vast body of literature on β-lactam synthesis. Common reducing agents include lithium aluminum hydride (LiAlH₄) and diborane. acs.orgwikipedia.org A mixture of LiAlH₄ and aluminum trichloride (B1173362) can also be effective. wikipedia.org This reduction typically proceeds with retention of stereochemistry at the ring carbons. acs.org However, care must be taken as some reducing conditions, particularly those involving Lewis acids, can lead to ring opening of the strained azetidine product. rsc.org

A modern and elegant approach to the synthesis of azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov This method avoids the use of potentially hazardous diazo compounds, which are often employed in other syntheses of α-amino ketones. nih.gov The reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.govrsc.org The use of a tert-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions. nih.gov This strategy has been shown to be flexible and allows for the preparation of a variety of substituted azetidin-3-ones. nih.govacs.orgnih.govescholarship.org

The development of stereoselective methods for the synthesis of chiral azetidine precursors is crucial for accessing enantiomerically pure azetidine-containing compounds. acs.org One successful strategy involves the use of chiral auxiliaries. For example, chiral N-tert-butanesulfinyl imines can be used to synthesize chiral N-propargylsulfonamides, which are then cyclized using gold catalysis to produce chiral azetidin-3-ones with high enantiomeric excess. nih.govbeilstein-journals.org

Another approach is the use of chiral starting materials. For instance, enantiopure cis-substituted azetidines can be synthesized from γ-amino alcohols obtained through a stereoselective Mannich reaction. acs.org The stereospecific reduction of chiral β-lactams also provides a reliable route to chiral azetidines. acs.org Furthermore, asymmetric ring-opening reactions of aziridines with various nucleophiles, catalyzed by chiral magnesium complexes, have been developed to produce desymmetrized products in high yields and good enantioselectivities. researchgate.net

| Stereoselective Strategy | Description | Key Features |

| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry. | N-tert-butanesulfinyl imines are effective for synthesizing chiral azetidin-3-ones. nih.govbeilstein-journals.org |

| Chiral Starting Materials | Employing enantiomerically pure starting materials. | Stereoselective Mannich reactions can provide chiral γ-amino alcohols for cyclization. acs.org |

| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity. | Chiral magnesium complexes can catalyze the asymmetric ring-opening of aziridines. researchgate.net |

Introduction of Quaternary Carbon Centers at the Azetidine-3 Position

The construction of an all-carbon quaternary center at the C3-position of the azetidine ring is a formidable synthetic challenge that imparts valuable structural rigidity, potentially enhancing pharmacokinetic properties by eliminating chirality at that center. thieme-connect.desorbonne-universite.fr Several modern catalytic methodologies have been developed to address this challenge, moving beyond traditional limitations.

A prominent strategy involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.net A notable example is the nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling of benzoylated ABB with a wide array of commercially available boronic acids. acs.orgnih.gov This method, which can be synergistically catalyzed by a single nickel bromide (NiBr₂) source, proceeds through a polar-radical relay mechanism. acs.org The reaction demonstrates broad functional group tolerance and has been successfully applied on a gram scale, even in the late-stage modification of complex molecules and pharmaceuticals. acs.orgnih.gov

Dual catalytic systems have also proven effective. A mild and efficient multicomponent allylation of ABBs utilizes dual copper/photoredox catalysis to install an allyl group and create a C3 quaternary center. dlut.edu.cn This method combines a copper catalyst with an iridium-based photosensitizer under visible light irradiation, coupling ABBs with 1,3-butadiene (B125203) and a cyanide source to generate diverse azetidine scaffolds. dlut.edu.cn

Other innovative approaches include the use of titanacyclobutanes, which are generated from ketones or alkenes. Halogenation of these organotitanium intermediates produces functionalized alkyl dihalides that can be trapped by amines to form 3-azetidines and related spirocyclic systems featuring all-carbon quaternary centers. researchgate.netresearchgate.net Furthermore, formal [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes can produce highly substituted methylene azetidines, which can be further elaborated to create structures with adjacent quaternary-quaternary stereocenters. nih.gov

| Methodology | Key Precursor | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Suzuki Coupling | 1-Azabicyclo[1.1.0]butane (ABB) | Nickel catalyst (e.g., NiBr₂), Boronic Acids | Forms 3,3-diaryl or aryl-alkyl azetidines; broad scope (>50 examples), gram-scale utility. | acs.orgnih.gov |

| Dual Copper/Photoredox Catalysis | 1-Azabicyclo[1.1.0]butane (ABB) | Cu(CH₃CN)₄PF₆, 4CzIPN (photocatalyst), 1,3-butadiene, TMSCN | Synthesizes azetidines with an allyl group and a C3 quaternary center; mild conditions. | dlut.edu.cn |

| Titanacyclobutane Strategy | Ketones or Alkenes | Titanium reagents, Halogenating agents, Amines | Modular assembly of 3-azetidines and spirocyclic congeners. | researchgate.netresearchgate.net |

| [3+1] Ring Expansion | Methylene Aziridines | Rhodium-bound carbenes | Access to vicinal tertiary-quaternary and quaternary-quaternary stereocenters. | nih.gov |

Esterification Reactions for Acetate Moiety Incorporation

The incorporation of an acetate group at the 3-position of the azetidine ring is typically achieved through standard esterification of a precursor like azetidin-3-ol. This transformation is a fundamental reaction in organic synthesis. While specific conditions for the direct acetylation of azetidin-3-ol to yield Azetidin-3-yl acetate are part of established organic chemistry practice, related methodologies for creating the acetoxymethyl group at the C3-position have been detailed in the literature.

One such efficient route involves a Horner-Wadsworth-Emmons reaction starting from N-Boc-azetidin-3-one. nih.govmdpi.com This reaction, using a phosphonate (B1237965) reagent like methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH), generates an (N-Boc-azetidin-3-ylidene)acetate intermediate. nih.gov This is followed by an aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com This two-step sequence provides a versatile method for introducing an acetate-containing side chain onto the azetidine ring.

Formation of the Hydrochloride Salt

The conversion of a synthesized azetidine derivative from its free base form to a hydrochloride salt is a common and crucial final step, particularly in pharmaceutical development. chemimpex.com This process enhances the compound's solubility in aqueous media and improves its stability and handling properties. chemimpex.com

The formation of the hydrochloride salt is typically a straightforward acid-base reaction. The purified azetidine compound is dissolved in a suitable organic solvent, such as isopropanol, dioxane, or methylene chloride. acs.orggoogleapis.com A solution of hydrogen chloride (HCl), often in the same or a compatible solvent, is then added. googleapis.comktu.edu This results in the protonation of the basic nitrogen atom of the azetidine ring, leading to the precipitation of the corresponding hydrochloride salt. acs.orgresearchgate.net The solid salt can then be easily isolated by filtration, washed, and dried, yielding a stable, crystalline product ready for further use. acs.org For example, the deprotection of a protected C2-substituted azetidine has been shown to be an operationally simple reaction where the azetidine hydrochloride salt precipitates as a solid, allowing for isolation by simple decantation or filtration. acs.org

Exploration of Green Chemistry Principles in Azetidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including azetidines, to develop more sustainable and environmentally benign processes. mdpi.comresearchgate.net These efforts focus on improving atom economy, reducing waste, and minimizing the use of hazardous materials. rsc.org

Key green approaches in azetidine synthesis include:

One-Pot Reactions: Combining multiple synthetic steps into a single operationally simple procedure avoids the need for isolating and purifying intermediates, thereby saving time, solvents, and resources. mdpi.comorganic-chemistry.org For instance, a one-pot synthesis of N-tosylaziridines from 2-amino-alcohols involves both tosylation and cyclization in a single flask. mdpi.com Similarly, 1,3-disubstituted azetidines can be prepared in a one-pot process from primary amines and in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.org This technique has been successfully employed for the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium to produce azetidines. organic-chemistry.org

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. mdpi.com Highly substituted amino alcohols have been shown to produce azetidines in high yields when the reaction is performed in a water/dichloromethane system using potassium hydroxide. mdpi.com

Catalysis: The use of catalysts, including transition metals and organocatalysts, allows for more efficient and selective transformations, often under milder conditions. frontiersin.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been reported as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, tolerating a range of sensitive functional groups. frontiersin.orgnih.gov

These green methodologies not only make the synthesis of azetidines more efficient and economical but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility

The synthesis of functionalized azetidines can be achieved through various strategic approaches, each with its own set of advantages and limitations regarding efficiency, selectivity, and accessibility. nih.govrsc.org

The aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for constructing the azetidine ring. nih.govresearchgate.netresearchgate.net Recent developments using visible light and photocatalysts have surmounted previous limitations, allowing for the synthesis of highly functionalized azetidines under mild conditions. nih.govrsc.org However, the scope can sometimes be limited by the photochemical reactivity of the imine precursors. nih.gov

Intramolecular cyclization of linear precursors , such as γ-haloamines or other suitably activated γ-amino alcohols, is a classical and widely used strategy. nih.govacs.org While effective for forming five- and six-membered rings, 4-exo-tet cyclizations to form the strained azetidine ring can be challenging and less efficient. nih.gov The success of this approach often depends on the nature of the leaving group and the substitution pattern of the acyclic precursor. frontiersin.orgacs.org

Strain-release functionalization of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful and versatile strategy. researchgate.netorganic-chemistry.org Nickel-catalyzed cross-coupling reactions of ABBs, for example, provide access to previously elusive 3,3-disubstituted azetidines with excellent functional group tolerance and scalability. acs.orgnih.gov This method offers high efficiency and broad accessibility to diverse structures but relies on the availability of the strained ABB starting material. semanticscholar.org

Reduction of β-lactams (azetidin-2-ones) is another common and reliable method, largely due to the ready availability of β-lactam precursors. acs.org This approach typically provides good yields and preserves the stereochemistry of the ring substituents. acs.org

| Synthetic Route | Efficiency (Yields & Conditions) | Selectivity (Regio-/Stereo-) | Accessibility & Scope | Reference |

|---|---|---|---|---|

| Aza Paternò-Büchi Reaction | Moderate to high yields; often requires photochemical setup (UV or visible light). | Can provide high diastereoselectivity, especially in intramolecular versions. | Scope can be limited by substrate photoreactivity; provides direct access to functionalized rings. | nih.govresearchgate.net |

| Intramolecular Cyclization | Variable yields; 4-exo-tet cyclization can be less favorable than 5-exo-tet. | Stereochemistry is often set by the acyclic precursor. Regioselectivity can be an issue (azetidine vs. pyrrolidine (B122466) formation). | Relies on accessible linear precursors; a classical and well-studied approach. | nih.govbham.ac.uk |

| Strain-Release of ABBs | Often high yielding and operationally simple; can be performed on a gram scale. | Excellent control over substitution at N1 and C3 positions. | Broad scope and high functional group tolerance; depends on the synthesis of the strained ABB precursor. | acs.orgnih.gov |

| Reduction of β-Lactams | Generally high yields with common reducing agents (e.g., LiAlH₄). | Stereochemistry of substituents is typically retained. | Wide applicability due to the vast chemistry and availability of β-lactam starting materials. | acs.org |

| La(OTf)₃-Catalyzed Aminolysis | High yields under relatively mild catalytic conditions. | Highly regioselective 4-exo-tet cyclization for cis-3,4-epoxy amines. | Tolerates many acid-sensitive functional groups, expanding the accessible chemical space. | frontiersin.orgnih.gov |

Computational Chemistry and Theoretical Characterization of Azetidine Based Compounds

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov It provides valuable insights into the geometric and electronic properties of compounds like Azetidin-3-yl acetate (B1210297) hydrochloride. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as structural optimization. This process minimizes the total energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles.

For azetidine (B1206935) derivatives, DFT is used to understand their electronic characteristics. mdpi.com Key properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a balance of accuracy and computational efficiency for drug-like molecules. nih.gov

Table 1: Illustrative DFT-Calculated Properties for an Azetidine Derivative

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Indicates the stability of the optimized structure. |

| Dipole Moment | Y Debye | Measures the overall polarity of the molecule. |

| EHOMO | -Z eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | +W eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Band Gap (ΔE) | (W+Z) eV | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which informs further studies on its reactivity and potential biological activity. mdpi.com

Theoretical Investigations of Reaction Mechanisms and Selectivity in Azetidine Synthesis

Computational chemistry plays a critical role in elucidating the complex mechanisms and predicting the selectivity of reactions used to synthesize azetidines. researchgate.net The high ring-strain energy of the four-membered azetidine ring presents unique challenges and opportunities in its synthesis. researchgate.net Theoretical methods, particularly DFT, are used to model the potential energy surfaces of reaction pathways, helping to identify transition states and intermediates.

Recent studies have utilized computational models to guide the synthesis of azetidines. For instance, researchers have developed models to predict which compounds will successfully react to form azetidines via photocatalysis, moving beyond a trial-and-error approach. mit.edu These models can calculate the energies of frontier orbitals for various reactants to predict their compatibility. mit.edu

Furthermore, computational studies have been instrumental in understanding the regioselectivity of certain reactions. In the intramolecular aminolysis of epoxy amines to form azetidines, computational analysis suggested that the coordination of a Lanthanum(III) catalyst to the substrate and product likely governs the observed C3-selective aminolysis. nih.gov Similarly, DFT calculations have been performed to understand the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines from ynamides. nih.gov These theoretical investigations provide chemists with a deeper understanding of reaction outcomes, enabling the design of more efficient and selective synthetic routes. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Azetidine Frameworks

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to interact with biological targets. Conformational analysis of the azetidine framework involves exploring the different spatial arrangements of its atoms. The four-membered ring of azetidine is not perfectly flat and can undergo a puckering motion. The position and orientation of substituents, such as the acetate group in Azetidin-3-yl acetate hydrochloride, are also key aspects of its conformational profile.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By simulating the behavior of an azetidine derivative in a relevant environment, such as in a water box to mimic physiological conditions, MD can reveal the preferred conformations and the dynamic transitions between them. researchgate.net These simulations provide a detailed picture of the molecule's flexibility and the conformational states it is likely to adopt.

Table 2: Hypothetical Conformational States of an Azetidine Ring

| Conformation | Ring Puckering Angle (°) | Substituent Orientation | Relative Energy (kcal/mol) |

| State 1 | 15 | Axial | 0.0 (Global Minimum) |

| State 2 | 20 | Equatorial | 1.2 |

| State 3 | -15 | Axial | 2.5 |

| State 4 | -20 | Equatorial | 3.1 |

This analysis is crucial for understanding how the molecule might fit into a protein's binding site and for designing derivatives with improved pharmacological properties.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity or tendency to donate electrons. taylorandfrancis.com Conversely, the LUMO's energy relates to the electron affinity and reflects the molecule's electrophilicity or tendency to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis can predict the most likely sites for chemical reactions. By mapping the distribution of the HOMO and LUMO across the molecule, one can identify which atoms are most involved in these frontier orbitals and thus most likely to participate in electron donation or acceptance.

Table 3: Illustrative Frontier Orbital Data for Reactivity Analysis

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

| Azetidine Derivative A | -6.5 | -0.5 | 6.0 | Low |

| Azetidine Derivative B | -5.8 | -1.2 | 4.6 | Moderate |

| Azetidine Derivative C | -5.2 | -1.8 | 3.4 | High |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgyoutube.com QSAR models are developed by correlating variations in the biological activity of molecules with changes in their structural or physicochemical properties, which are quantified by numerical values called descriptors. nih.gov

In the context of azetidine derivatives, a QSAR study would involve compiling a dataset of these compounds with their measured biological activities (e.g., inhibitory concentration against a specific enzyme). For each compound, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Describing atomic connectivity and branching.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that relates the descriptors to the activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized azetidine derivatives, thereby guiding medicinal chemistry efforts to design more potent compounds. nih.govresearchgate.net The quality of a QSAR model is assessed by its statistical significance and its predictive power on an external set of compounds not used in model development. youtube.com

Table 4: Example of a QSAR Data Table for Azetidine Derivatives

| Compound | LogP (Hydrophobicity) | Molecular Weight (Size) | Dipole Moment (Polarity) | Biological Activity (pIC50) |

| Azetidine-1 | 1.5 | 250.3 | 2.1 | 6.5 |

| Azetidine-2 | 2.1 | 264.4 | 1.9 | 7.1 |

| Azetidine-3 | 1.8 | 258.3 | 3.5 | 6.8 |

| Azetidine-4 | 2.5 | 278.4 | 2.4 | 7.5 |

Research Applications of Azetidin 3 Yl Acetate Hydrochloride and Its Derivatives As Chemical Building Blocks

Role as a Key Intermediate in Complex Heterocyclic Compound Synthesis

The inherent ring strain of the azetidine (B1206935) moiety makes it an excellent precursor for constructing intricate molecular architectures. Its derivatives are frequently employed in reactions that lead to the formation of larger, more complex heterocyclic systems, including fused, bridged, and spirocyclic structures.

Azetidine derivatives are instrumental in the synthesis of a diverse range of fused and spirocyclic ring systems. nih.gov These complex structures are of significant interest in medicinal chemistry for exploring new chemical space in drug discovery. nih.govthieme-connect.com Synthetic strategies often involve the diversification of a densely functionalized azetidine ring to access these novel frameworks. nih.gov

Methods for creating these systems include:

Intramolecular Reactions: Intramolecular Mitsunobu reactions can be used to generate fused and spirocyclic azetidines. nih.gov

Cycloaddition Reactions: Palladium-catalyzed cycloaddition-cross coupling cascades and silver-catalyzed 1,3-dipolar cycloaddition reactions are effective for synthesizing spiroheterocyclic systems that incorporate azetidine rings. researchgate.net Photoinduced Iridium-catalyzed [2+2]-cycloaddition of alkenes to imines is another method to prepare fused azetidines. mdpi.com

Strain-Release Driven Spirocyclization: A unique method involves a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones, which provides gram-scale access to spirocyclic, azetidine-containing building blocks. thieme-connect.com

These synthetic approaches allow for the creation of diverse molecular libraries containing four-, five-, or six-membered rings fused or spiro-linked to the azetidine core. thieme-connect.commdpi.com

The high ring strain of the azetidine structure is a desirable feature in the design of energetic materials. rsc.org Incorporating the azetidine ring into larger polycyclic structures can increase the nitrogen content and release additional energy upon decomposition, thereby improving energetic performance. rsc.org

Researchers have proposed design strategies that combine the azetidine structure with other nitrogen-rich heterocycles, such as azobis-1,2,4-triazole or bi-1,2,4-triazole, to create novel polycyclic energetic materials. nih.gov This approach has been shown to effectively improve the density and decomposition temperature of the resulting compounds. nih.gov The synthesis of these materials often involves nucleophilic substitution reactions. For example, 1-(2,4-dinitrophenyl)-3,3-dinitroazetidine (B12573188) has been synthesized through the reaction of 3,3-dinitroazetidine (B175035) (DNAZ) with 2,4-dinitrochlorobenzene. rsc.orgnih.gov The introduction of the azetidine moiety is considered an effective strategy for designing advanced polycyclic energetic compounds. nih.gov

| Application Area | Synthetic Strategy | Resulting Structure | Key Feature |

| Fused/Spirocyclic Systems | 1,3-dipolar cycloaddition | Azetidine-pyrrolidino isoindolone spirocycles | Access to novel chemical space for drug discovery |

| Fused/Spirocyclic Systems | Strain-release spirocyclization | Azetidine-containing spirocycles (4-, 5-, 6-membered) | High-yield, gram-scale synthesis |

| Polycyclic Energetic Materials | Nucleophilic substitution | Triazolyl polycyclic compounds with azetidine units | High ring strain for increased energetic performance |

| Polycyclic Energetic Materials | Combination with N-rich heterocycles | Polycyclic systems with azobis-1,2,4-triazole | Improved density and decomposition temperature |

Precursors in the Design and Synthesis of Bioactive Chemical Scaffolds

The azetidine motif is a key component in a variety of biologically active molecules. Its derivatives serve as crucial intermediates for synthesizing chemical scaffolds that target a range of proteins implicated in disease.

Azetidine derivatives are critical intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib. nih.govresearchgate.net Baricitinib, an inhibitor of JAK1 and JAK2, features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. nih.govdntb.gov.ua

The synthesis of this key fragment often starts from precursors like tert-butyl 3-oxoazetidine-1-carboxylate or azetidin-3-ol (B1332694) hydrochloride. nih.govresearchgate.net A common synthetic route involves converting an azetidine precursor into an intermediate such as 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) or tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. researchgate.netresearchgate.netnih.gov This is typically achieved through a sequence of reactions including the Horner-Wadsworth-Emmons reaction, deprotection, and sulfonamidation. researchgate.netnih.gov The resulting azetidine-containing intermediate is then coupled with the pyrazole (B372694) core of the molecule to complete the synthesis of the kinase inhibitor. nih.gov

Azetidine-containing scaffolds are central to the development of C-C chemokine receptor 2 (CCR2) antagonists. nih.gov The activation of CCR2 is implicated in many inflammatory diseases, making its antagonists valuable therapeutic targets. nih.govnih.gov

Researchers have developed novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide and 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists. nih.govnih.gov The azetidine ring is a key component of the basic hydrophobic motif present in many of these molecules. nih.gov Synthetic efforts focus on modifying the azetidine scaffold and its substituents to optimize potency and pharmacokinetic properties while minimizing off-target effects, such as hERG binding. nih.govnih.gov

Azetidine-based structures have been used to create potent transition-state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. une.edu.auune.edu.au These enzymes are involved in critical metabolic pathways, and their inhibition has therapeutic potential. Azetidine analogues of Immucillins and DADMe-Immucillins, which feature a four-membered ring as an imino-sugar mimic, have been synthesized and shown to be potent inhibitors of enzymes like purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN). une.edu.augoogle.com

Despite their simpler, sometimes achiral nature compared to their parent compounds, these azetidine analogues exhibit strong inhibitory activity, with equilibrium dissociation constants as low as 229 pM for some enzymes. une.edu.au The synthesis of these inhibitors often involves building the heterocyclic base onto the pre-formed azetidine ring. nih.gov

| Bioactive Scaffold | Target | Example Compound/Series | Role of Azetidine Derivative |

| Kinase Inhibitors | JAK1/JAK2 | Baricitinib | Forms the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. nih.govresearchgate.net |

| CCR2 Antagonists | CCR2 | N-(azetidin-3-yl)-2-(heteroarylamino)acetamides | Core structural scaffold. nih.gov |

| Nucleosidase/Phosphorylase Inhibitors | PNP, MTAP, MTAN | DADMe-Immucillin-G analogues | Serves as a transition-state imino-sugar mimic. une.edu.aunih.gov |

Exploration of Neuroprotective Agent Prototypes

The azetidine scaffold is increasingly recognized for its potential in the design of therapeutic agents targeting the central nervous system (CNS). nih.gov While direct studies on the neuroprotective effects of Azetidin-3-yl acetate (B1210297) hydrochloride are not extensively documented, the broader class of azetidine-containing molecules has shown promise in the context of neurological disorders. organic-chemistry.org Their value stems from the rigid structure of the azetidine ring, which can limit the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for biological targets.

The exploration of azetidine derivatives as neuroprotective agents is conceptually driven by their ability to act as bioisosteres for other cyclic amines or to introduce novel three-dimensional structures for interaction with neurological targets. For instance, (azetidin-3-yl)acetic acid is considered a structural analogue of 4-aminobutanoic acid (GABA), a principal inhibitory neurotransmitter in the central nervous system. nih.gov This suggests the potential for derivatives of Azetidin-3-yl acetate hydrochloride to be investigated as modulators of GABAergic systems, which are implicated in a variety of neurological and psychiatric conditions.

Furthermore, the synthesis of libraries of compounds based on the azetidine scaffold is a common strategy in drug discovery programs aimed at identifying new treatments for neurodegenerative diseases. The functional handles present on molecules like this compound, namely the acetate group and the secondary amine, allow for systematic chemical modifications to explore structure-activity relationships and optimize for neuroprotective properties.

| Structural Feature | Potential Application in Neuroprotection | Supporting Rationale |

|---|---|---|

| Rigid Four-Membered Ring | Enhanced binding affinity and selectivity for CNS targets | Constrains molecular conformation, reducing entropic penalty upon binding. |

| GABA Analogue Potential | Modulation of inhibitory neurotransmission | The (azetidin-3-yl)acetic acid substructure mimics the neurotransmitter GABA. nih.gov |

| Synthetic Tractability | Facilitates library synthesis for screening | The acetate and amine functionalities serve as points for chemical diversification. |

Applications in Peptidomimetics and Non-Natural Amino Acid Design

The incorporation of constrained structural elements into peptides is a widely used strategy to enhance their metabolic stability, receptor affinity, and selectivity. Azetidine-based amino acids, which can be derived from this compound, are valuable tools in this regard, serving as conformationally restricted proline analogues.

The four-membered ring of azetidine imposes significant constraints on the peptide backbone, influencing its secondary structure. Research has shown that the introduction of azetidine-2-carboxylic acid can induce γ-turns in peptide chains. This contrasts with the five-membered ring of proline, which tends to favor the formation of β-turns. This ability to direct the peptide's folding into specific conformations is crucial for designing peptidomimetics with desired biological activities.

Furthermore, the azetidine ring can be functionalized at various positions to introduce additional chemical diversity. The nitrogen atom of the azetidine ring can be modified to attach various side chains, further expanding the repertoire of non-natural amino acids available for peptide synthesis. This allows for the fine-tuning of the physicochemical properties of the resulting peptides, such as their hydrophobicity, charge, and ability to participate in specific intermolecular interactions. The synthesis of dipeptides and tripeptides containing azetidine-based amino acids has been successfully demonstrated, showcasing their compatibility with standard peptide coupling conditions.

The introduction of 3-aminoazetidine as a turn-inducing element has been shown to improve the efficiency of macrocyclization in the synthesis of cyclic peptides. These azetidine-containing cyclic peptides also exhibit enhanced stability towards proteolytic degradation compared to their all-amino acid counterparts.

| Application | Key Finding | Reference |

|---|---|---|

| Conformational Control | Induces γ-turns in peptide backbones. | General finding for azetidine-2-carboxylic acids. |

| Peptidomimetic Design | Serves as a constrained proline analogue. | General principle in peptidomimetic chemistry. |

| Cyclic Peptide Synthesis | 3-Aminoazetidine improves macrocyclization efficiency. | Recent study on azetidine-containing macrocycles. |

| Enhanced Stability | Increased resistance to enzymatic cleavage. | Observed in azetidine-modified cyclic peptides. |

Utility in Supramolecular Chemistry and Material Science

The unique structural and reactive properties of the azetidine ring also lend themselves to applications in supramolecular chemistry and material science. While specific research utilizing this compound in these areas is emerging, the broader family of azetidine derivatives has been employed in the synthesis of functional polymers and novel materials.

In polymer chemistry, the ring strain of azetidine allows for its use as a monomer in ring-opening polymerization to produce polyamines. This polymerization can be initiated cationically, leading to the formation of branched or linear polymers depending on the reaction conditions. The resulting poly(azetidine)s, also known as poly(propylenimine)s, are of interest for applications such as carbon dioxide capture, where the amine functionalities can reversibly bind CO2.

In the field of material science, functionalized azetidines are being explored for the creation of energetic materials. The dense functionalization of the azetidine ring can lead to compounds with high energy densities. Photochemical methods have been developed for the synthesis of tunable azetidine-based energetic materials, highlighting the versatility of this scaffold in creating materials with specific physical and chemical properties.

The potential for azetidine derivatives to participate in supramolecular assemblies is an area of growing interest. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and if unsubstituted, the N-H group can be a hydrogen bond donor. These non-covalent interactions can be exploited to construct well-defined supramolecular architectures, such as hydrogels and crystalline networks. For example, enzyme-instructed self-assembly has been used to create nanofibers and supramolecular hydrogels from a derivative of the anticancer drug paclitaxel, which contains a β-lactam (an azetidin-2-one) ring. This demonstrates the potential for azetidine-containing molecules to form ordered structures through non-covalent interactions.

| Field | Application | Key Feature of Azetidine |

|---|---|---|

| Polymer Chemistry | Monomer for polyamine synthesis | Ring strain enabling ring-opening polymerization. |

| Material Science | Precursor for energetic materials | Ability to be densely functionalized with energy-rich groups. |

| Supramolecular Chemistry | Building block for self-assembling systems | Potential for hydrogen bonding via the ring nitrogen. |

Advanced Spectroscopic and Analytical Methodologies for Azetidin 3 Yl Acetate Hydrochloride

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For Azetidin-3-yl acetate (B1210297) hydrochloride, key characteristic absorption bands would be expected. The carbonyl group (C=O) of the acetate ester would typically show a strong absorption band in the region of 1735-1750 cm⁻¹. nih.gov The N-H bond of the protonated azetidine (B1206935) ring would likely exhibit a broad absorption band in the range of 2400-3300 cm⁻¹. Additionally, C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum, providing further structural confirmation. For example, in a related β-lactam compound, the carbonyl group showed a characteristic IR absorption at approximately 1750 cm⁻¹. nih.govmdpi.com

Interactive Data Table: Expected IR Absorption Bands for Azetidin-3-yl Acetate Hydrochloride

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O (Ester) | 1735-1750 | Strong, sharp peak |

| N-H (Ammonium salt) | 2400-3300 | Broad peak |

| C-O (Ester) | 1000-1300 | Stretching vibration |

| C-N (Azetidine) | 1020-1250 | Stretching vibration |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for determining the molecular weight and elemental composition of a compound, as well as for separating it from impurities. rsc.orgrsc.org

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. semanticscholar.orggoogle.com For this compound, HRMS would be used to confirm its molecular formula (C₅H₁₀ClNO₂). sigmaaldrich.com The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. google.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. core.ac.uk This technique is used to separate the target compound from any starting materials, byproducts, or other impurities. nih.gov The mass spectrometer then provides molecular weight information for each separated component. This is crucial for assessing the purity of a sample of this compound. bldpharm.combldpharm.combldpharm.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. vulcanchem.comgoogle.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, X-ray crystallography could provide precise information on bond lengths, bond angles, and the puckering of the azetidine ring. If the compound is chiral, X-ray crystallography of a suitable crystalline derivative can be used to determine the absolute configuration of the stereocenters. google.comunipv.it The conformation of the acetate group relative to the azetidine ring would also be clearly elucidated. mdpi.comtudublin.ie While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. mdpi.com

Future Directions and Emerging Research Opportunities for Azetidin 3 Yl Acetate Hydrochloride

Advancements in Asymmetric Synthetic Strategies for Azetidine (B1206935) Derivatives

The synthesis of enantiomerically pure azetidine derivatives is a critical endeavor, as stereochemistry often dictates biological activity. Future advancements are expected to focus on the development of more efficient and highly stereoselective methods.

One promising area is the continued development of asymmetric cycloaddition reactions . The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, has emerged as a powerful tool for constructing the azetidine ring. rsc.orgacs.org Recent progress has seen the use of visible-light photocatalysis to promote these reactions under mild conditions. rsc.org For instance, the use of an Iridium(III) photocatalyst can activate 2-isoxazoline-3-carboxylates for [2+2] cycloaddition with alkenes, providing access to functionalized azetidines. rsc.org Future work will likely focus on expanding the substrate scope and improving the diastereoselectivity of these transformations.

Another key strategy involves the desymmetrization of prochiral azetidines . Chiral catalysts can be employed to selectively functionalize one of two enantiotopic groups on a prochiral azetidine, thereby establishing a stereocenter. This approach offers an efficient route to chiral azetidines from readily available starting materials.

The use of chiral auxiliaries attached to the azetidine nitrogen or other positions continues to be a reliable method for directing stereoselective transformations. researchgate.net However, the development of new, easily cleavable chiral auxiliaries that can be recycled will be a significant step forward. Furthermore, biocatalytic methods, such as enzyme-mediated ring expansions of aziridines, are showing great promise for the highly enantioselective synthesis of azetidines. nih.gov

| Asymmetric Strategy | Key Features | Recent Advancements | Representative References |

| Asymmetric Cycloadditions | Direct formation of the azetidine ring with stereocontrol. | Visible-light photocatalysis, aza-Paternò-Büchi reaction. rsc.orgacs.org | rsc.orgacs.org |

| Desymmetrization | Creation of stereocenters on pre-formed azetidine rings. | Catalytic enantioselective functionalization. | |

| Chiral Auxiliaries | Use of removable chiral groups to direct stereochemistry. | Development of novel, recyclable auxiliaries. researchgate.net | researchgate.net |

| Biocatalysis | Enzyme-catalyzed reactions for high enantioselectivity. | Enantioselective one-carbon ring expansion of aziridines. nih.gov | nih.gov |

Development of Novel Reaction Methodologies for Functionalizing Azetidine Rings

The functionalization of the azetidine ring is crucial for exploring its structure-activity relationships. Future research will undoubtedly focus on creating a diverse toolbox of reactions to modify the azetidine core at various positions.

A significant area of development is late-stage C-H functionalization . nih.gov These methods allow for the direct introduction of functional groups onto the azetidine ring without the need for pre-functionalized substrates. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been shown to be an effective method for synthesizing functionalized azetidines. rsc.orgacs.org The development of catalysts with improved reactivity and selectivity will be key to expanding the utility of this approach.

Ring-opening reactions of azetidines and their activated counterparts, azetidinium ions, provide a pathway to a variety of acyclic and heterocyclic structures. researchgate.netnih.govresearchgate.netbeilstein-journals.orgresearchgate.net The regioselectivity of these reactions is a critical aspect that is being actively investigated. researchgate.net By understanding the factors that govern where the ring opens, chemists can design new synthetic strategies for complex molecules. For example, the enantioselective ring-opening of azetidinium salts with fluoride (B91410) ions, facilitated by a chiral hydrogen-bonding catalyst, has been demonstrated to produce enantioenriched γ-fluoroamines. nih.govacs.org

Furthermore, the development of methods for the direct installation of the azetidine ring onto other molecules is a highly sought-after goal. chemrxiv.org This could involve the development of novel electrophilic azetidinylating agents that can react with a wide range of nucleophiles. chemrxiv.org

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access reaction conditions that are difficult to achieve in a flask. The integration of flow chemistry is poised to revolutionize the synthesis of azetidine derivatives.

Continuous flow synthesis has already been successfully applied to the generation and functionalization of lithiated azetidine intermediates, which are often unstable under batch conditions. uniba.itacs.org This technology allows for precise control over reaction time and temperature, leading to higher yields and purities. For instance, a continuous flow setup has been used for the C3-functionalization of N-Boc-azetidine. uniba.it

Looking ahead, the combination of flow chemistry with automated synthesis platforms will enable the rapid generation of large libraries of azetidine-based compounds for high-throughput screening. acs.orgnih.gov These automated systems can perform reactions, purifications, and analyses in a sequential and unattended manner, significantly accelerating the drug discovery process. The synthesis of a 1976-membered library of spirocyclic azetidines has been reported, showcasing the power of this approach. acs.orgnih.gov

| Platform | Advantages | Application to Azetidine Chemistry | Representative References |

| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | Synthesis and functionalization of unstable intermediates, such as lithiated azetidines. uniba.itacs.org | uniba.itacs.org |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Rapid generation of diverse azetidine derivatives for drug discovery. acs.orgnih.gov | acs.orgnih.gov |

Leveraging Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. These technologies can analyze vast datasets of chemical reactions to identify patterns and make predictions about the outcomes of new reactions.

In the context of azetidine chemistry, AI and ML can be used to predict the success of synthetic routes and to design novel catalysts and reagents . For example, machine learning models can be trained to predict the feasibility and yield of azetidine-forming reactions, saving time and resources in the lab. smolecule.com Recently, a transformer-based model has been shown to predict the reactants for the synthesis of an azetidine derivative. rsc.orgrsc.org

Furthermore, computational modeling guided by machine learning can aid in the rational design of catalysts for specific transformations. smolecule.com This approach has been used to identify promising catalysts for the synthesis of azetidines. mit.edu By combining computational predictions with experimental validation, researchers can accelerate the discovery of new and improved synthetic methods.

Exploration of Unconventional Chemical Reactivity and Catalytic Applications

The inherent ring strain of azetidines gives rise to unique and often unconventional reactivity that can be harnessed for novel synthetic transformations.

One exciting area of exploration is strain-release photocatalysis . chemrxiv.orgchemrxiv.orgthieme-connect.comresearchgate.net This strategy utilizes the energy of visible light to initiate radical reactions that lead to the functionalization of the azetidine ring through the release of ring strain. For example, a radical light-driven method has been developed to transform 1-azabicyclo[1.1.0]butanes into densely functionalized azetidines. chemrxiv.org

The chemistry of azetidinium ions also presents opportunities for unconventional reactivity. These charged species can undergo a variety of transformations, including ring-opening reactions and rearrangements, that are not accessible to their neutral counterparts. nih.govresearchgate.netresearchgate.net Understanding and controlling the reactivity of azetidinium ions will open up new avenues for the synthesis of complex nitrogen-containing molecules.

Finally, chiral azetidine derivatives themselves are finding increasing use as organocatalysts in asymmetric synthesis. researchgate.net Their rigid, well-defined structures can create a chiral environment that promotes the formation of one enantiomer of a product over the other. The de novo discovery of an efficient azetidine-based catalyst for the Morita-Baylis-Hillman reaction using a generative model highlights the potential of this class of compounds in catalysis. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Azetidin-3-yl acetate hydrochloride, and how can reaction yields be maximized?

Methodological Answer:

- Esterification Strategies : Start with azetidin-3-ylmethanol hydrochloride (CAS 928038-44-2) as a precursor. React with acetyl chloride under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (≥98% purity threshold) .

- Yield Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Excess acetyl chloride (1.2–1.5 equivalents) ensures complete esterification .

Q. How can HPLC and NMR spectroscopy be applied to assess the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect at 210 nm; retention time should align with reference standards. Impurity peaks >2% require re-purification .

- NMR Confirmation : H NMR (DMSO-d6): Look for characteristic signals: δ 4.3–4.5 ppm (azetidine ring protons), δ 2.1 ppm (acetate methyl group). C NMR should confirm ester carbonyl (~170 ppm) and azetidine carbons .

Q. What storage conditions are critical to maintain the stability of this compound?

Methodological Answer:

- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Monitor water content via Karl Fischer titration (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1^11H NMR spectra when synthesizing azetidine derivatives like this compound?

Methodological Answer:

- Dynamic Effects : Azetidine ring puckering can cause signal splitting. Use variable-temperature NMR (VT-NMR) to assess conformational exchange. At –40°C, splitting may resolve into distinct peaks .

- Solvent Artifacts : DMSO-d6 can induce shifts in acidic protons. Compare spectra in CDCl3 or methanol-d4 to confirm assignments .

Q. What strategies mitigate low yields in the acylation of azetidine alcohols?

Methodological Answer:

Q. How can researchers address solubility challenges during in vitro assays with this compound?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, then dilute with PBS (pH 7.4). For aqueous instability, prepare fresh solutions and validate stability via UV-Vis (λmax ~260 nm) .

- Cyclodextrin Encapsulation : Test β-cyclodextrin (10–20 mM) to enhance solubility in physiological buffers .

Q. What crystallographic methods confirm the stereochemistry of azetidine derivatives?

Methodological Answer:

Q. How should researchers analyze conflicting purity data from HPLC vs. elemental analysis?

Methodological Answer:

Q. What safety protocols are essential for handling azetidine derivatives in large-scale synthesis?

Methodological Answer:

- Engineering Controls : Use fume hoods with HEPA filters and explosion-proof equipment (per NFPA 704 guidelines). Conduct hazard assessments for acetyl chloride toxicity and azetidine reactivity .

- Emergency Procedures : Train personnel in ethanol rinses for skin contact (neutralizes acetyl chloride) and immediate eye irrigation (per ANSI Z87.1 standards) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis. Compare activation energies in acidic (H3O+) vs. basic (OH–) conditions. Validate with kinetic experiments (UV-Vis monitoring) .

Contradiction Analysis & Troubleshooting

Q. Why do synthetic yields vary between azetidine ester derivatives (e.g., methyl vs. ethyl esters)?

Methodological Answer:

- Steric Effects : Methyl esters (e.g., Methyl azetidine-3-carboxylate hydrochloride, CAS 100202-39-9) exhibit faster reaction kinetics due to lower steric hindrance vs. bulkier analogs. Optimize equivalents of acylating agents accordingly .

- Leaving Group Stability : Acetate derivatives may hydrolyze faster than trifluoroacetyl analogs. Stabilize intermediates via low-temperature workup .

Q. How to interpret conflicting bioactivity data for azetidine derivatives across cell lines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。